molecular formula C12H12ClN3O3 B2934710 2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1206996-74-8

2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B2934710
CAS No.: 1206996-74-8
M. Wt: 281.7
InChI Key: UTNUXGUWGOCXEP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological potential . This compound is of significant interest in early-stage pharmaceutical and agrochemical research. The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Compounds based on this structure have demonstrated a wide range of mechanisms of action, including the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are relevant in anticancer research . Furthermore, structural analogs of this compound, which share the 2-(4-chlorophenoxy)-N-(oxadiazolyl-methyl)acetamide backbone, have been synthesized and screened for antimicrobial properties, suggesting potential applications in developing new anti-infective agents . The chlorophenoxy moiety is a common pharmacophore that can influence a molecule's bioavailability and target binding affinity. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. All batches are backed with full quality assurance and are supplied with a Certificate of Analysis. For detailed handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-8-15-12(19-16-8)6-14-11(17)7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUXGUWGOCXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Formation of the Oxadiazole Intermediate: The oxadiazole ring is synthesized by reacting hydrazine with an appropriate nitrile to form the corresponding amidoxime, which is then cyclized to form the oxadiazole ring.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the oxadiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with metal ions, which can influence the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The methyl group on the oxadiazole in the target compound reduces molecular weight (~279.7 g/mol) compared to analogs with phenyl (11h: ~387.4 g/mol) or 4-chlorophenyl (11g: ~421.3 g/mol) substituents . Lower molecular weight may enhance solubility and bioavailability.

Isomer Ratios :

  • Compounds with isopropyl groups (e.g., 11g, 11h) exhibit isomer ratios of 3:1 to 4:1 in ¹H NMR, likely due to restricted rotation around the amide bond . The target compound’s simpler methyl group may reduce isomer complexity.

Biological Activity Context: Analogs such as 11g and 11h were designed as non-covalent proteasome inhibitors, with potency influenced by substituent electronic and steric effects . The target compound’s methyl group may optimize interactions with proteasome active sites. The cephalosporin analog (18d) demonstrates the versatility of the 3-methyl-1,2,4-oxadiazole moiety in antibiotic design, though its application differs significantly from the target compound .

Comparison with Heterocyclic Variants

  • Pyrazole-Oxadiazole Hybrids : Compound 28 () incorporates a trifluoromethylpyrazole linked to an oxadiazole. The trifluoromethyl group enhances metabolic stability but introduces electronegativity absent in the target compound .
  • Thioacetamide Derivatives: describes a compound with a fluorophenylsulfanyl group instead of chlorophenoxy. Sulfur-containing analogs may exhibit improved membrane permeability but reduced oxidative stability .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a chlorophenoxy group linked to an oxadiazole moiety through an acetamide functional group. Its molecular formula is C17H20ClN3O3C_{17}H_{20}ClN_{3}O_{3}, and it features a complex structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that 1,3,4-oxadiazole derivatives , which include the oxadiazole component of this compound, exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Properties : The chlorophenoxy group enhances the compound's ability to interact with microbial targets, suggesting potential antimicrobial activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound's structure allows it to act on various cancer-related pathways:

  • Cell Proliferation Inhibition : Research indicates that derivatives can effectively inhibit cancer cell growth by targeting telomerase and other critical enzymes .
  • Case Study : A study demonstrated that similar oxadiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

The chlorophenoxy moiety is known for its antimicrobial properties. Studies have shown that compounds with this structural feature can inhibit both Gram-positive and Gram-negative bacteria.

Activity Type Mechanism Reference
AnticancerInhibition of thymidylate synthase
AntimicrobialDisruption of bacterial cell wall synthesis

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions starting from 4-chlorophenoxyacetic acid. The biological evaluation has shown promising results in both anticancer and antimicrobial assays.

Comparative Analysis

A comparative analysis of similar compounds highlights the significance of substituents on biological activity. For instance, variations in the oxadiazole ring or the chlorophenoxy group can dramatically alter potency and selectivity against specific biological targets.

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